Dotriacontyl methacrylate
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Overview
Description
Dotriacontyl methacrylate is a long-chain methacrylate ester with the molecular formula C36H70O2 . It is characterized by its high molecular weight and the presence of a methacrylate functional group, which makes it a valuable monomer for polymerization reactions. This compound is used in various industrial applications due to its unique properties, such as hydrophobicity and flexibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dotriacontyl methacrylate can be synthesized through the esterification of methacrylic acid with dotriacontanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Dotriacontyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can be polymerized through free radical polymerization to form high molecular weight polymers.
Esterification and Transesterification: It can react with alcohols and acids to form different esters.
Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to methacrylic acid and dotriacontanol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Major Products
Polymers: High molecular weight polymers with unique properties.
Esters: Various esters depending on the reacting alcohol or acid.
Methacrylic Acid and Dotriacontanol: Products of hydrolysis.
Scientific Research Applications
Dotriacontyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the development of biocompatible materials.
Medicine: Utilized in drug delivery systems and medical devices.
Industry: Applied in coatings, adhesives, and sealants due to its hydrophobic nature
Mechanism of Action
The mechanism of action of dotriacontyl methacrylate primarily involves its ability to undergo polymerization and form long-chain polymers. The methacrylate group participates in free radical polymerization, leading to the formation of high molecular weight polymers. These polymers exhibit unique properties such as flexibility, hydrophobicity, and chemical resistance .
Comparison with Similar Compounds
Similar Compounds
- Methyl methacrylate
- Ethyl methacrylate
- Butyl methacrylate
- Hexadecyl methacrylate
Uniqueness
Dotriacontyl methacrylate is unique due to its long alkyl chain, which imparts distinct properties such as enhanced hydrophobicity and flexibility compared to shorter-chain methacrylates. This makes it particularly valuable in applications requiring these specific characteristics .
Properties
CAS No. |
93857-99-9 |
---|---|
Molecular Formula |
C36H70O2 |
Molecular Weight |
534.9 g/mol |
IUPAC Name |
dotriacontyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C36H70O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-38-36(37)35(2)3/h2,4-34H2,1,3H3 |
InChI Key |
SHQYAJAWSIGGSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C |
Origin of Product |
United States |
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